1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane
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Overview
Description
1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane is a halogenated organic compound characterized by the presence of bromine and fluorine atoms. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane typically involves the bromination of perfluorooctane. This can be achieved through the reaction of perfluorooctane with bromine in the presence of a catalyst or under specific conditions that facilitate the substitution of hydrogen atoms with bromine atoms .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where perfluorooctane is exposed to bromine gas under controlled temperature and pressure conditions. This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atoms to hydrogen.
Substitution: Sodium iodide (NaI) in acetone can replace bromine atoms with iodine.
Major Products
The major products formed from these reactions include perfluorooctane derivatives with different halogen substitutions, such as iodinated or reduced forms of the original compound .
Scientific Research Applications
1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its high stability and resistance to degradation.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers, which are used in various industrial applications
Mechanism of Action
The mechanism by which 1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane exerts its effects is primarily through its ability to undergo substitution reactions. The bromine atoms in the compound can be replaced by other functional groups, allowing it to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: Similar in structure but with a shorter carbon chain.
1,3-Dibromo-5,5-dimethylhydantoin: Another brominated compound used in organic synthesis.
Uniqueness
1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane is unique due to its longer carbon chain and higher degree of fluorination, which confer greater thermal stability and resistance to chemical reactions compared to its shorter-chain counterparts .
Properties
CAS No. |
647-41-6 |
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Molecular Formula |
C8H4Br2F12 |
Molecular Weight |
487.91 g/mol |
IUPAC Name |
1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane |
InChI |
InChI=1S/C8H4Br2F12/c9-2-1-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(10,21)22/h1-2H2 |
InChI Key |
XWVZCTPFAMKPLI-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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